molecular formula C8H7BrF2O2 B12858473 2-Bromo-6-(2,2-difluoroethoxy)phenol

2-Bromo-6-(2,2-difluoroethoxy)phenol

Cat. No.: B12858473
M. Wt: 253.04 g/mol
InChI Key: JFYGDZSIUCKBAU-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)phenol typically involves a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride. The process includes a copper-catalyzed C–O coupling to introduce the difluoroethoxy moiety and chloroxidation conditions to give the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-6-(2,2-difluoroethoxy)phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2,2-difluoroethoxy)phenol
  • 2-Bromo-6-(trifluoromethoxy)phenol
  • 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

Uniqueness

2-Bromo-6-(2,2-difluoroethoxy)phenol is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

2-bromo-6-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7,12H,4H2

InChI Key

JFYGDZSIUCKBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)OCC(F)F

Origin of Product

United States

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